molecular formula C13H22BNO2 B1313301 (2-((Diisopropylamino)methyl)phenyl)boronic acid CAS No. 95753-26-7

(2-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No. B1313301
CAS RN: 95753-26-7
M. Wt: 235.13 g/mol
InChI Key: OZJANVKXMUYIQC-UHFFFAOYSA-N
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Description

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 95753-26-7 . It has a molecular weight of 235.13 and its molecular formula is C13H22BNO2 .


Molecular Structure Analysis

The molecular structure of “(2-((Diisopropylamino)methyl)phenyl)boronic acid” is represented by the InChI code: 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . The Canonical SMILES representation is: B(C1=CC=CC=C1CN(C©C)C©C)(O)O .


Physical And Chemical Properties Analysis

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” has a molecular weight of 235.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 235.1743591 g/mol .

Scientific Research Applications

Sugar-Binding Boronic Acids

(2-((Diisopropylamino)methyl)phenyl)boronic acid and similar compounds have been studied for their ability to bind carbohydrates. A class of carbohydrate-binding boronic acids, including ortho-hydroxymethyl phenylboronic acids, has shown superior performance in complexing glycosides under physiologically relevant conditions. This feature is significant as many cell-surface glycoconjugates present free 4,6-diols, making these boronic acids useful in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acid Ferrocene Derivatives

In the realm of organometallic chemistry, (2-((Diisopropylamino)methyl)phenyl)boronic acid and its derivatives have been utilized in the synthesis of bifunctional ferrocene derivatives. These derivatives are significant for their potential in asymmetric synthesis, as demonstrated by the high enantiomeric excess achieved in some studies (Batsanov et al., 2007).

Chromatography Applications

Boronic esters, including those derived from (2-((Diisopropylamino)methyl)phenyl)boronic acid, have been explored for their application in supercritical fluid chromatography. These derivatives can rapidly form under mild conditions and significantly alter retention characteristics, as demonstrated in the chromatographic analysis of insect and plant extracts (Shim, Wilson, & Morgan, 1993).

Protective Groups in Synthesis

In synthetic chemistry, boronic acids serve as protective groups for diols. The use of boronic esters like (2-((Diisopropylamino)methyl)phenyl)boronic acid facilitates the protection and deprotection of diols under mild conditions, which is crucial in the synthesis of complex organic compounds (Shimada et al., 2018).

Fluorescent Probes and Sensors

Boronic acids, including (2-((Diisopropylamino)methyl)phenyl)boronic acid derivatives, are utilized in developing fluorescent probes for detecting various biological and chemical species. The specific reactivity of boronic acids with diols and other nucleophilic species makes them suitable for designing selective sensors (Liu, Vedamalai, & Wu, 2013).

Multifunctional Compounds

Compounds like (2-((Diisopropylamino)methyl)phenyl)boronic acid, when combined with other functional groups such as aminophosphonic acid, open up new possibilities for applications in medicine, agriculture, and industrial chemistry. Their multifunctional nature allows for diverse applications, including biological labeling and separation (Zhang et al., 2017).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous . It is advised to avoid contact with skin and eyes, and inhalation of vapor or mist . In case of eye contact, it is recommended to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJANVKXMUYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467288
Record name (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Diisopropylamino)methyl)phenyl)boronic acid

CAS RN

95753-26-7
Record name (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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